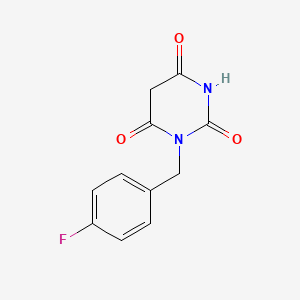![molecular formula C12H17Cl2NO2 B5120563 N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5120563.png)
N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine, also known as DPEP, is a chemical compound that has been widely used in scientific research for its pharmacological properties. It is a selective inhibitor of the dopamine transporter, which makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine selectively binds to the dopamine transporter and inhibits its activity. This leads to increased dopamine signaling in the brain, which has been shown to have a positive effect on motor function and attention. The exact mechanism by which N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine interacts with the dopamine transporter is still under investigation, but it is believed to involve a conformational change in the transporter protein.
Biochemical and Physiological Effects:
N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine signaling in the brain, which has a positive effect on motor function and attention. It has also been shown to increase the release of norepinephrine and serotonin, which are neurotransmitters that play a role in mood regulation. N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine has also been shown to have a low affinity for other monoamine transporters, which suggests that it may have a high degree of selectivity for the dopamine transporter.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine in lab experiments is its high selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in neurological disorders. However, one of the limitations of using N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine is its low solubility in water, which can make it difficult to administer in in vivo experiments.
Orientations Futures
There are a number of future directions for the study of N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine. One area of research is the development of more potent and selective inhibitors of the dopamine transporter. Another area of research is the investigation of the role of N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine in the treatment of neurological disorders such as Parkinson's disease and ADHD. Finally, there is a need for more in-depth studies of the biochemical and physiological effects of N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine, as well as its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine involves the reaction of 3,4-dichlorophenol with ethylene oxide to form 2-(3,4-dichlorophenoxy)ethanol. This intermediate is then reacted with 3-methoxy-1-propanamine in the presence of a base to yield N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine. The purity of the compound is usually determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Applications De Recherche Scientifique
N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This mechanism of action makes N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine a potential candidate for the treatment of neurological disorders such as Parkinson's disease and ADHD.
Propriétés
IUPAC Name |
N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxypropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO2/c1-16-7-2-5-15-6-8-17-10-3-4-11(13)12(14)9-10/h3-4,9,15H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWZVKZQGSMARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCOC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxypropan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5120482.png)
![N-benzyl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5120488.png)
![4-[(3-hydroxypropyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5120506.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5120509.png)
![1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene](/img/structure/B5120516.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-2-hydroxy-2-methyl-N-(2-methylphenyl)-4-(2-thienyl)-1,2,3,4-tetrahydro-3-pyridinecarboxamide](/img/structure/B5120520.png)

![2-(4-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B5120536.png)
![2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5120542.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide](/img/structure/B5120561.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5120581.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(8-quinolinylmethyl)-4-piperidinol](/img/structure/B5120588.png)
